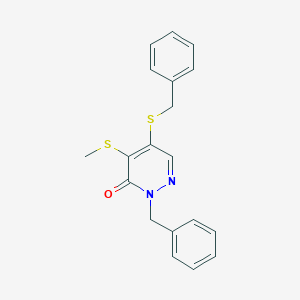![molecular formula C19H27N2O5P B286409 2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate](/img/structure/B286409.png)
2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a phosphinic acid ester group and methoxy-substituted phenyl rings. Its molecular formula is C18H26NO5P, and it has a molecular weight of 367.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate typically involves the reaction of dimethylamino phosphinic acid with 2-(4-methoxy-alpha-hydroxybenzyl)-4-methoxyphenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the application .
Comparison with Similar Compounds
Similar Compounds
- Diethylamino phosphinic acid esters
- Dimethylamino phosphinic acid esters
- Methoxy-substituted phenyl phosphinic acid esters
Uniqueness
2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate is unique due to its specific combination of functional groups and substitution patterns. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C19H27N2O5P |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2-[bis(dimethylamino)phosphoryloxy]-5-methoxyphenyl]-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C19H27N2O5P/c1-20(2)27(23,21(3)4)26-18-12-11-16(25-6)13-17(18)19(22)14-7-9-15(24-5)10-8-14/h7-13,19,22H,1-6H3 |
InChI Key |
WLHRFLMUOQKUQF-UHFFFAOYSA-N |
SMILES |
CN(C)P(=O)(N(C)C)OC1=C(C=C(C=C1)OC)C(C2=CC=C(C=C2)OC)O |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1=C(C=C(C=C1)OC)C(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


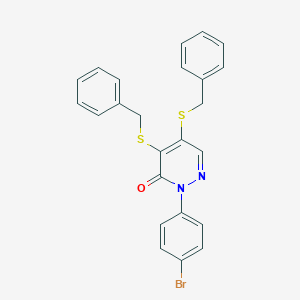
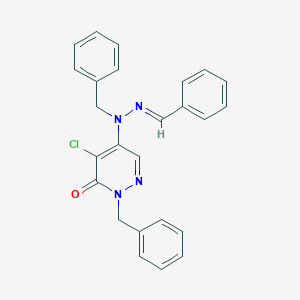

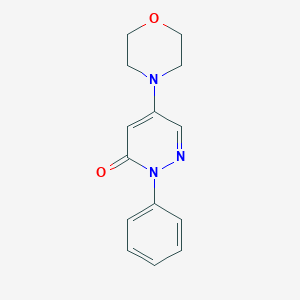
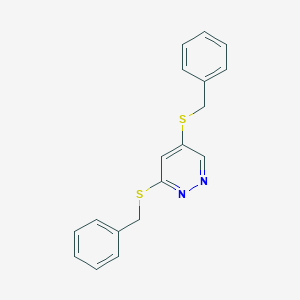
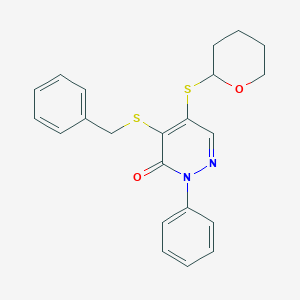
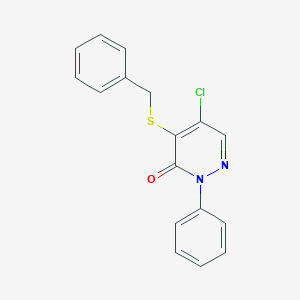
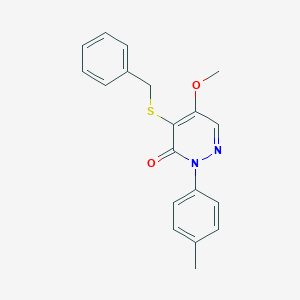
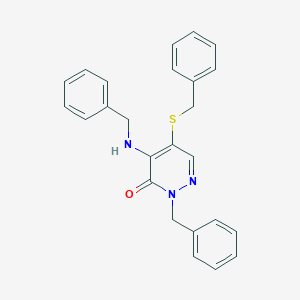
![4,7-Bis(benzylsulfanyl)[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B286343.png)
![5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione](/img/structure/B286344.png)
![2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B286346.png)
![4,11-di(piperidin-1-yl)-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B286347.png)
